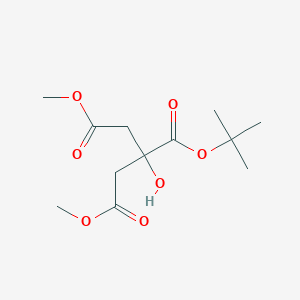

2-叔丁基 1,3-二甲基 2-羟基丙烷-1,2,3-三羧酸酯

描述

"2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" is a chemical compound with potential applications in various fields of chemistry and materials science. The focus here is on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds related to "2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" often involves complex organic reactions. For example, Studer, Hintermann, and Seebach (1995) described the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a structurally related compound, from L-alanine. They used various organic synthesis techniques, such as benzylation and oxidative coupling, to achieve high enantiomer ratios in the final product (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate" is often analyzed using X-ray crystallography. Cetina et al. (2003) conducted a crystal and molecular structure analysis of a derivative of 1-aminocyclopropanecarboxylic acid, which has structural similarities. They found that the molecule's conformation in the crystal state was substantially influenced by hydrogen bonding (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are diverse, depending on the functional groups present. For example, Çolak et al. (2021) synthesized a compound with tert-butyl and dihydrothieno pyridine elements and characterized it using FTIR, NMR, and X-ray crystallography. They observed intramolecular hydrogen bonding, which significantly influences the compound's chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Physical Properties Analysis

The physical properties such as melting point, solubility, and stability under various conditions are crucial for understanding the practical applications of the compound. Porter, Saez, and Sandhu (2006) discussed the conversion of tert-butyl 2-hydroxyalkyl sulfides to 1,3-oxathiolanes, highlighting the reaction conditions and physical properties of the products (Porter, Saez, & Sandhu, 2006).

Chemical Properties Analysis

Analysis of the chemical properties includes reactivity, stability, and interactions with other molecules. Gein et al. (2004) studied the reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles, revealing insights into the reactivity of similar tert-butyl compounds (Gein, Gein, Potemkin, & Kriven’ko, 2004).

科学研究应用

转化为 1,3-氧硫杂环: 可以从涉及类似化合物的反应中衍生的叔丁基 2-羟基烷基硫化物直接转化为 1,3-氧硫杂环,表明在有机合成中的潜在应用 (Porter, Saez, & Sandhu, 2006).

用作手性助剂: 该化合物及其衍生物已被用作合成化学中的手性助剂。这些化合物在二肽合成和对映体纯有机化合物的制备中显示出潜力 (Studer, Hintermann, & Seebach, 1995).

2-氨基-4H-吡喃的合成: 该化合物已用于合成 2-氨基-4H-吡喃,这在抗癌、抗高血压和冠状动脉扩张剂等各种应用中很重要 (Zonouzi, Kazemi, & Nezamabadi, 2006).

丙二酰辅酶 A 脱羧酶抑制剂: 该化合物的衍生物已被用于发现新的丙二酰辅酶 A 脱羧酶抑制剂。这些抑制剂是缺血性心脏病的潜在治疗方法 (Cheng et al., 2006).

在 3-羟基-2-甲基丙酸酯的合成中: 它已用于合成 3-羟基-2-甲基丙酸酯,这是合成化学中有价值的结构单元 (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).

在有机金属化学中: 它的衍生物已在有机金属化学的背景下研究,因为它们在形成路易斯酸碱加合物中的作用 (Veith, 1978).

羟基保护: 它被用于开发保护羟基的化学试剂,尤其是在前列腺素的合成中 (Corey & Venkateswarlu, 1972).

安全和危害

I couldn’t find specific information on the safety and hazards of “2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate”.

未来方向

The future directions of “2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate” are not explicitly mentioned in the search results.

Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or contact a chemical expert.

属性

IUPAC Name |

2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGVJPWIKGYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)